REACTION_CXSMILES
|
Br[CH2:2][C:3]1([CH2:7]Br)[CH2:6][O:5][CH2:4]1.[CH2:9]([OH:14])[C:10]([F:13])([F:12])[F:11].[OH-:15].[K+]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.O>[F:11][C:10]([F:13])([F:12])[CH2:9][O:14][CH2:2][C:3]1([CH2:7][O:15][CH2:9][C:10]([F:13])([F:12])[F:11])[CH2:6][O:5][CH2:4]1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
BrCC1(COC1)CBr
|
Name
|
|
Quantity
|
284 g
|
Type
|
reactant
|
Smiles
|
C(C(F)(F)F)O
|
Name
|
|
Quantity
|
39.9 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
265 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
672 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCC1(COC1)CBr
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 2 L round-bottom flask fitted with a mechanical stirrer, condenser
|
Type
|
CUSTOM
|
Details
|
was consumed
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled to room temperature
|
Type
|
ADDITION
|
Details
|
diluted with water (500 mL)
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
WASH
|
Details
|
washed with 2% aqueous potassium hydroxide solution (500 mL) and water (500 mL)
|
Type
|
DISTILLATION
|
Details
|
The crude product was then distilled under reduced pressure (bp=103° C./5 mm/Hg)
|
Name
|
|
Type
|
product
|
Smiles
|
FC(COCC1(COC1)COCC(F)(F)F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |